molecular formula C24H21N5O5S B11255341 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11255341
M. Wt: 491.5 g/mol
InChI Key: RFBVBWNSNLLNPR-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodioxin and diazinopyrimidine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C24H21N5O5S

Molecular Weight

491.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

InChI

InChI=1S/C24H21N5O5S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)14-6-4-3-5-7-14)35-13-18(30)25-15-8-9-16-17(12-15)34-11-10-33-16/h3-9,12H,10-11,13H2,1-2H3,(H,25,30)

InChI Key

RFBVBWNSNLLNPR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and diazinopyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is explored for its potential as a drug candidate. Its ability to modulate specific molecular targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for applications in areas such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE lies in its combined structural elements of benzodioxin and diazinopyrimidine This combination imparts unique chemical and biological properties, making it distinct from other compounds with similar structures

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